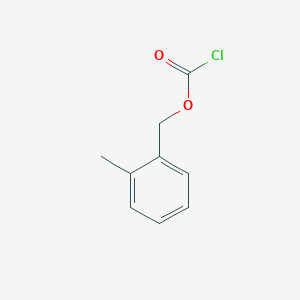
2-Methylbenzyloxycarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzyloxycarbonyl chloride is an organic compound belonging to the class of organochlorides. It is characterized by the presence of a benzyloxycarbonyl group attached to a methyl-substituted benzene ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylbenzyloxycarbonyl chloride can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene. The reaction typically involves the following steps:
- Dissolve 2-methylbenzyl alcohol in a suitable solvent such as toluene.
- Cool the solution in an ice bath.
- Bubble phosgene gas through the solution until the desired amount is absorbed.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove excess phosgene and solvent under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process parameters are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-Methylbenzyloxycarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylbenzyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Major Products Formed:
Carbamates: Formed when reacting with amines.
2-Methylbenzyl Alcohol: Formed upon hydrolysis.
科学的研究の応用
2-Methylbenzyloxycarbonyl chloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The primary mechanism of action for 2-methylbenzyloxycarbonyl chloride involves its ability to react with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamate derivatives. This reaction is crucial in the protection of amine groups during synthetic procedures .
類似化合物との比較
Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.
2-Methylbenzyl Chloride: Similar but does not contain the carbonyl group.
Uniqueness: 2-Methylbenzyloxycarbonyl chloride is unique due to the presence of both the benzyloxycarbonyl group and the methyl substitution on the benzene ring. This combination provides specific reactivity and stability, making it particularly useful in synthetic organic chemistry .
特性
IUPAC Name |
(2-methylphenyl)methyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONRLWCQDWMCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
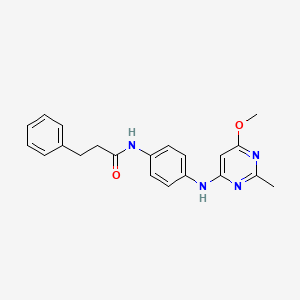
![ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate](/img/structure/B2548035.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
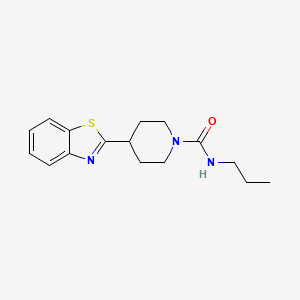
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)
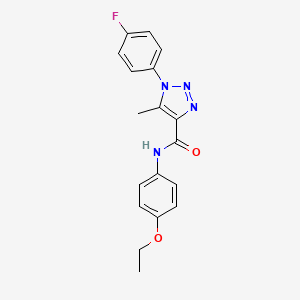
![2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2548042.png)
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2548045.png)
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2548046.png)
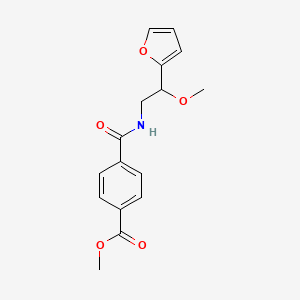
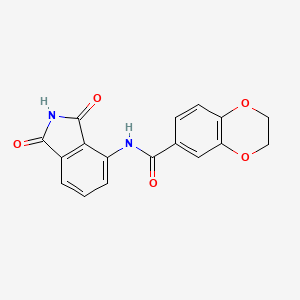

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)
![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)
